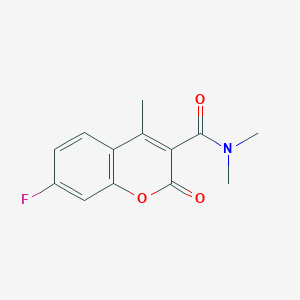![molecular formula C12H20N2S B7630615 N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B7630615.png)
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that has been used for scientific research purposes. MXE is a derivative of the dissociative anesthetic ketamine and has similar effects on the body.
作用机制
MXE works by blocking the N-methyl-D-aspartate (NMDA) receptors in the brain. This leads to a decrease in the transmission of signals between neurons, resulting in the dissociative effects of the drug. MXE also affects the release of neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
MXE has been found to produce a range of biochemical and physiological effects, including dissociation, analgesia, sedation, and euphoria. It also affects the cardiovascular system, causing an increase in heart rate and blood pressure. MXE has been found to have a longer duration of action compared to ketamine, with effects lasting up to 6-8 hours.
实验室实验的优点和局限性
MXE has several advantages for use in lab experiments. It has a longer duration of action compared to ketamine, allowing for longer observation periods. MXE also produces less respiratory depression compared to other dissociative anesthetics, such as phencyclidine (PCP). However, MXE has limitations as well. It is a Schedule I controlled substance in the United States, which restricts its availability for research purposes. MXE is also a relatively new drug, and more research is needed to fully understand its effects and potential therapeutic uses.
未来方向
There are several future directions for MXE research. One area of interest is its potential therapeutic uses, particularly for treating depression and anxiety disorders. MXE has also been found to have analgesic properties, and more research is needed to explore its potential as a pain reliever. Additionally, MXE has been found to have neuroprotective effects in animal models of brain injury, and more research is needed to explore its potential for treating neurodegenerative disorders. Finally, more research is needed to fully understand the long-term effects of MXE use, particularly on cognitive function and mental health.
Conclusion:
In conclusion, MXE is a dissociative anesthetic drug that has been used for scientific research purposes. It has similar effects to ketamine and has been studied for its potential therapeutic uses. MXE works by blocking NMDA receptors in the brain and affects the release of neurotransmitters. MXE has advantages and limitations for use in lab experiments, and there are several future directions for research, including exploring its potential therapeutic uses and long-term effects.
合成方法
MXE is synthesized by the reaction of 3-methoxyphenylacetone with cyclohexylamine and 2-mercapto-5-methyl-1,3,4-thiadiazole. The reaction is carried out in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified by recrystallization or chromatography.
科学研究应用
MXE has been used for scientific research purposes to study its effects on the central nervous system. It has been found to have similar effects as ketamine, such as dissociation, analgesia, and sedation. MXE has also been studied for its potential therapeutic uses, such as treating depression and anxiety disorders.
属性
IUPAC Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-9-8-13-12(15-9)10(2)14-11-6-4-3-5-7-11/h8,10-11,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNAXVWSCRTXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]cyclohexanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)
![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)


![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![2-Azabicyclo[2.2.1]heptan-2-yl(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B7630613.png)
